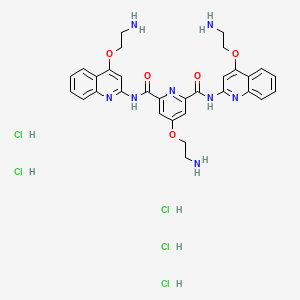
Pyridostatin hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
RR-82 hydrochloride, also known as pyridostatin hydrochloride, is a highly selective G-quadruplex DNA stabilizing agent. It is known for its ability to induce replication- and transcription-dependent DNA damage, promoting growth arrest in human cancer cells. This compound specifically targets the proto-oncogene Src, leading to reduced SRC protein levels and decreased SRC-dependent cellular motility in human breast cancer cells .
Mechanism of Action
Target of Action
Pyridostatin hydrochloride is a highly selective molecule that interacts with G-quadruplexes (G4) . G4s are stable secondary structures of nucleic acids, formed by hydrogen bonding of guanine bases in G-rich DNA or RNA sequences . They are found in over 10,000 potential sequences in human chromatin, especially in telomeres, somatic copy number alteration (SCNA) regions of cancer-associated genes, and highly transcribed genes . This compound targets the proto-oncogene SRC and telomeric G4 , inducing DNA damage and cell-cycle arrest .
Mode of Action
This compound stabilizes G-quadruplexes, which leads to the induction of replication- and transcription-dependent DNA damage . This interaction retards the growth of human cancer cells . It has been shown that this compound downregulates SUB1 , which encodes human positive cofactor and DNA lesion sensor PC4 . This downregulation promotes the cytotoxicity of certain compounds toward cancer cells .
Biochemical Pathways
The regulation of gene expression by this compound is complex, involving both the upregulation and downregulation of proteins . In HeLa cancer cells, this compound has been shown to significantly downregulate 22 proteins and upregulate 16 proteins . The downregulated proteins consequently upregulate 6 proteins to activate cyclin and cell cycle regulation .
Pharmacokinetics
Its ability to induce replication- and transcription-dependent dna damage suggests that it can effectively interact with its targets in the body .
Result of Action
The action of this compound results in DNA damage and cell-cycle arrest . It retards the growth of human cancer cells by inducing replication/transcription-dependent DNA damage . In addition, the downregulation of PC4 dramatically promotes the cytotoxicity of certain compounds toward cancer cells .
Action Environment
Given its mode of action, the presence and concentration of g-quadruplexes in the cellular environment would likely influence its efficacy .
Biochemical Analysis
Biochemical Properties
Pyridostatin hydrochloride interacts with G-quadruplex DNA, a secondary structure formed by guanine-rich sequences . It stabilizes these structures, which are found in various regions of the genome, including the promoters of oncogenes . This stabilization can affect the activity of various enzymes and proteins involved in DNA replication and transcription .
Cellular Effects
In cellular contexts, this compound has been shown to retard the growth of human cancer cells . It does this by inducing DNA damage that is dependent on replication and transcription . This can lead to cell cycle arrest and potentially cell death .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to G-quadruplex DNA structures . This binding stabilizes the G-quadruplexes, preventing their unwinding during DNA replication and transcription . This can lead to DNA damage and the activation of DNA repair pathways .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings . For example, its ability to induce DNA damage and cell cycle arrest can lead to long-term effects on cellular function
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of RR-82 hydrochloride involves the formation of a complex with G-quadruplex DNA structures. The compound is designed to bind selectively to these structures, stabilizing them and inducing DNA damage. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving quinoline derivatives and pyridine dicarboxamide .
Industrial Production Methods: Industrial production of RR-82 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The compound is typically produced in a controlled environment to maintain its stability and efficacy. The production process includes purification steps such as crystallization and filtration to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions: RR-82 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: RR-82 hydrochloride can be reduced to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups .
Scientific Research Applications
RR-82 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a G-quadruplex DNA stabilizing agent in various chemical studies to understand DNA structure and function.
Biology: The compound is employed in biological research to study its effects on DNA damage and cell cycle arrest in cancer cells.
Medicine: RR-82 hydrochloride is investigated for its potential therapeutic applications in cancer treatment due to its ability to target and inhibit the proto-oncogene Src.
Industry: The compound is used in the development of new drugs and therapeutic agents, particularly in the field of oncology
Comparison with Similar Compounds
Pyridostatin: Another G-quadruplex DNA stabilizing agent with similar properties to RR-82 hydrochloride.
BRACO-19: A compound that also targets G-quadruplex DNA structures but has different binding affinities and specificities.
TMPyP4: A porphyrin-based compound that stabilizes G-quadruplex DNA and is used in similar research applications.
Uniqueness of RR-82 Hydrochloride: RR-82 hydrochloride is unique due to its high selectivity and potency in stabilizing G-quadruplex DNA structures. Its ability to specifically target the proto-oncogene Src and induce DNA damage makes it a valuable tool in cancer research and potential therapeutic applications. Compared to other similar compounds, RR-82 hydrochloride has shown superior efficacy in promoting growth arrest and reducing cellular motility in cancer cells .
Properties
IUPAC Name |
4-(2-aminoethoxy)-2-N,6-N-bis[4-(2-aminoethoxy)quinolin-2-yl]pyridine-2,6-dicarboxamide;pentahydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N8O5.5ClH/c32-9-12-42-19-15-24(30(40)38-28-17-26(43-13-10-33)20-5-1-3-7-22(20)36-28)35-25(16-19)31(41)39-29-18-27(44-14-11-34)21-6-2-4-8-23(21)37-29;;;;;/h1-8,15-18H,9-14,32-34H2,(H,36,38,40)(H,37,39,41);5*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRIZPFGTXSQRFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=N2)NC(=O)C3=CC(=CC(=N3)C(=O)NC4=NC5=CC=CC=C5C(=C4)OCCN)OCCN)OCCN.Cl.Cl.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H37Cl5N8O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
778.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2780640.png)
![N-(3-cyanophenyl)-2-(5-methyl-4-oxo-6-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2780641.png)
![2-(5-amino-4-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(methylthio)-1H-pyrazol-1-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)acetamide](/img/structure/B2780643.png)

![1-[3-(1,3-Thiazol-2-yloxy)azetidin-1-yl]prop-2-en-1-one](/img/structure/B2780645.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrazin-2-yloxy)piperidin-1-yl]propan-1-one](/img/structure/B2780650.png)

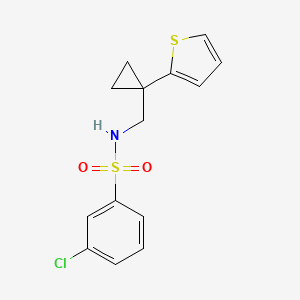
![5-(2-(3,4-dichlorophenyl)-2-oxoethyl)-7-(furan-2-yl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2780655.png)
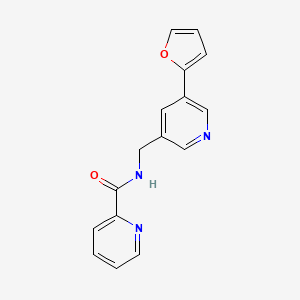
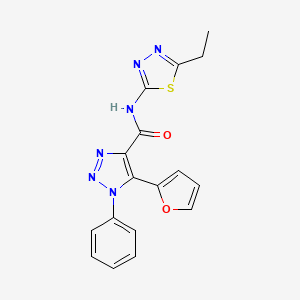
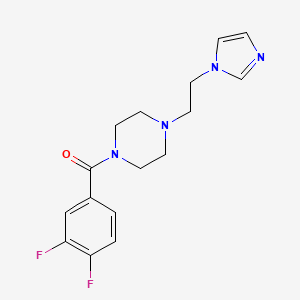
![2-(5-Methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2780661.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azetidine-3-carboxamide](/img/structure/B2780662.png)
